- Aminophosphine palladium pincer complexes for Suzuki and Heck reactionsChimia, 2009, 63(1-2), 23-28,
Cas no 92-06-8 (M-Terphenyl)
M-Terphenyl structure
M-Terphenyl Properties
Names and Identifiers
-
- 1,1':3',1''-Terphenyl
- 1,3-Diphenylbenzene
- m-Terphenyl
- 1,3-Terphenyl
- Isodiphenylbenzene
- m-Diphenylbenzene
- meta-terphenyl
- m-Triphenyl
- Santowax M
- Santowax OM
- Santowax R
- Terbenzene
- 1,1'-Biphenyl, 3-phenyl-
- Diphenylbenzene
- Triphenyl
- Delowax S
- Delowax OM
- Gilotherm OM 2
- WOI2PSS0KX
- YJTKZCDBKVTVBY-UHFFFAOYSA-N
- DSSTox_CID_9117
- DSSTox_RID_78671
- DSSTox_GSID_29117
- 3-Phenylbiphenyl
- C
- Terphenyls
- Benzene, m-diphenyl- (3CI)
- m-Terphenyl (8CI)
- 1,1′-Biphenyl, 3-phenyl-
- 3-Phenyl-1,1′-biphenyl
- G 340
- NSC 6808
- T 3009
- AS-19308
- DB-079227
- NSC-6808
- NCGC00257320-01
- TERPHENYL, M-
- F85603
- NCGC00249075-01
- AI3-01405
- DTXSID2029117
- HSDB 2537
- UNII-LFX1C55D2Z
- 92-06-8
- UNII-WOI2PSS0KX
- CCRIS 1656
- DTXCID209117
- T0018
- m-Terphenyl, 99%
- LFX1C55D2Z
- CHEMBL3184163
- EINECS 202-122-1
- NCGC00259128-01
- AKOS002386404
- CS-W010375
- NSC6808
- InChI=1/C18H14/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1-14
- EINECS 247-477-3
- 8042-11-3
- Benzene, m-diphenyl-
- Q20965190
- MFCD00003059
- 3-Phenyl-1,1'-biphenyl
- Tox21_201579
- J-503715
- 1,1':3',1''-biphenyl
- NS00041387
- 1, 3-phenyl-
- AS-871/42732541
- EC 247-477-3
- Tox21_303528
- m-Terphenyl, analytical standard
- CAS-92-06-8
- AI3-00860
- +Expand
-
- MFCD00003059
- YJTKZCDBKVTVBY-UHFFFAOYSA-N
- 1S/C18H14/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1-14H
- C1C=CC(C2C=C(C3C=CC=CC=3)C=CC=2)=CC=1
- 1864778
Computed Properties
- 230.11000
- 0
- 0
- 2
- 230.10955
- 18
- 208
- 0
- 0
- 0
- 0
- 0
- 1
- 5.6
- 0
- 0
Experimental Properties
- 5.02060
- 0.00000
- 1.5681 (estimate)
- 379 °C(lit.)
- 84-88 °C (lit.)
- 191°C
- Yellow needle like crystals. No picrate is formed.
- Soluble in ethanol, ether, acetic acid and benzene, insoluble in water
- 1,2 g/cm3
M-Terphenyl Security Information
- GHS07 GHS09
- WZ6470000
- 2
- 4.1
- S26-S36-S61-S60
- II; III
- R36/37/38
- Xi
- UN 3077 9/PG 3
- H315,H319,H335,H400
- P261,P273,P305+P351+P338
- warning
- Keep it tightly closed. Store in a cool, dry place.
- III
- 36/37/38-50
- Warning
- Yes
- 9
M-Terphenyl Customs Data
- 2902909090
-
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
M-Terphenyl Price
M-Terphenyl Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Tripotassium phosphate , Oxygen Catalysts: (SP-4-3)-[2,6-Bis[(di-1-piperidinylphosphino-κP)amino]phenyl-κC]chloropalladium Solvents: Toluene ; 10 min, 100 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide , Water ; 12 h, 60 °C
Reference
- Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous PhaseJournal of Organic Chemistry, 2006, 71(10), 3994-3997,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Lithium Solvents: Tetrahydrofuran ; 24 h, rt
Reference
- Electrostatic and Electrophilic Catalysis in the Reductive Cleavage of Alkyl Aryl Ethers. The Influence of Ion Pairing on the RegioselectivityJournal of Organic Chemistry, 2000, 65(2), 322-331,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Palladium diacetate , 2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Toluene ; 7 - 8 h, 90 °C
Reference
- Buchwald ligand-assisted Suzuki cross-coupling of polychlorobenzenesMendeleev Communications, 2021, 31(3), 400-402,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium chloride , N2,N2,N6,N6-Tetrakis[(diphenylphosphino)methyl]-2,6-pyridinediamine Solvents: Dimethylacetamide ; 1 h, 100 °C
1.2 Solvents: o-Xylene ; 2 h, 90 °C
1.2 Solvents: o-Xylene ; 2 h, 90 °C
Reference
- N,N,N',N'-tetra(diphenylphosphinomethyl)pyridine-2,6-diamine/palladium catalyzed Suzuki-Miyaura coupling of aryl and heteroaryl halidesCatalysis Communications, 2015, 66, 87-90,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Benzene, diethenyl-, polymer with 1-(1,1-dimethylethyl)-4-ethenylbenzene , Pyridine, 4-ethenyl-, polymer with 1-(1,1-dimethylethyl)-4-ethenylbenzene Solvents: Ethanol , Tetrahydrofuran , Water ; 5 h, 70 °C
1.2 Solvents: Water
1.2 Solvents: Water
Reference
- Continuous-Flow Suzuki-Miyaura Coupling in Water and Organic Solvents Promoted by Blends of Stabilized Convoluted Polymeric Palladium Catalysts and Polymeric Auxiliary MaterialsChemistry - A European Journal, 2023, 29(34),,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ; 60 min
Reference
- The impact of the physical state and the reaction phase in the direct mechanocatalytic Suzuki-Miyaura coupling reactionFaraday Discussions, 2023, 241, 206-216,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 2230116-04-6 (post-treated with Pd(OAc)2) Solvents: Ethanol ; 0.5 h, 80 °C
Reference
- Palladium Nanoparticle-Immobilized Porous Polyurethane Material for Quick and Efficient Heterogeneous Catalysis of Suzuki-Miyaura Cross-Coupling Reaction at Room TemperatureChemistrySelect, 2018, 3(5), 1365-1370,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladium Solvents: Ethanol , Water ; 3 h, 60 °C
Reference
- Phosphine-Built-in Porous Organic Cage for Stabilization and Boosting the Catalytic Performance of Palladium Nanoparticles in Cross-Coupling of Aryl HalidesACS Applied Materials & Interfaces, 2020, 12(47), 53141-53149,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Sodium bicarbonate Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: Dimethylformamide ; 6 h, 60 °C
Reference
- Pd-catalyzed Suzuki-Miyaura cross-coupling of [Ph2SR][OTf] with arylboronic acidsTetrahedron, 2016, 72(47), 7606-7612,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium (nanoparticle complexes with a tris(polyethylene glycolyl triazolyl)benzene) , Poly(oxy-1,2-ethanediyl), α,α′,α′′-[1,3,5-benzenetriyltris(1H-1,2,3-triazole-4,1… (palladium complexes) Solvents: Acetone , Water ; 3 h, 60 °C; 60 °C → rt
Reference
- Water-Soluble Palladium Nanoparticles: Click Synthesis and Applications as a Recyclable Catalyst in Suzuki Cross-Couplings in Aqueous MediaEuropean Journal of Organic Chemistry, 2010, (26), 5090-5099,
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.2 Solvents: Water
1.3 Solvents: Diethyl ether
1.2 Solvents: Water
1.3 Solvents: Diethyl ether
Reference
- Synthesis of mono-, di-, and triphenylarenes by sequential photostimulated SRN1 and Pd(0)-catalyzed cross coupling reactions on aryl halidesSynlett, 2000, (2), 230-232,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Potassium carbonate , Sodium iodide Catalysts: 2376473-55-9 Solvents: Dimethylformamide ; 6 h, 120 °C
Reference
- Synthesis, Characterization and Theoretical Investigation on Thiazoline-Derived Palladium-Complexes-Catalyzed Denitrogenative Cross-Coupling of Aryl Halides with ArylhydrazinesChemistrySelect, 2019, 4(32), 9253-9261,
Synthetic Circuit 15
Reaction Conditions
1.1 Catalysts: (SP-4-3)-[2,6-Bis[(diphenylphosphino-κP)amino]phenyl-κC]chloronickel Solvents: Tetrahydrofuran ; 18 h, 40 °C; 40 °C → rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Reference
- Arylation of non-activated C-Cl bond with Grignard reagents catalyzed by pincer [PCP]-nickel complexesInorganica Chimica Acta, 2014, 415, 95-97,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Tetraamminedichloropalladium(2+) Solvents: Dimethylacetamide , Water ; 15 min, 100 °C
Reference
- Pd-loaded NaY zeolite as a highly active catalyst for ligandless Suzuki-Miyaura reactions of aryl halides at low Pd loadings under aerobic conditionsJournal of Molecular Catalysis A: Chemical, 2007, 278(1-2), 189-199,
Synthetic Circuit 17
Reaction Conditions
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ; 2 h, rt
1.2 Catalysts: p-Toluenesulfonic acid ; 1 h, rt
1.2 Catalysts: p-Toluenesulfonic acid ; 1 h, rt
Reference
- Ring-closing olefin metathesis for the synthesis of benzene derivativesChemistry - An Asian Journal, 2006, 1(4), 611-613,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Ethyl acetate ; rt
Reference
- Assembly of unsymmetrical 1,3,5-triarylbenzenes via tandem reaction of β-arylethenesulfonyl fluorides and α-cyano-β-methylenonesNew Journal of Chemistry, 2022, 46(25), 12367-12371,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: 2135789-70-5 Solvents: Dimethylformamide ; 12 h, 80 °C
Reference
- A straightforward synthesis of 4,5-dihalofunctionalized imidazol-2-ylidene/imidazolyl-metal complexes from trihaloimidazolium salts/imidazoles: Structure and catalytic studiesJournal of Organometallic Chemistry, 2017, 851, 104-114,
M-Terphenyl Raw materials
- 1,3-Dibromobenzene
- 1-Bromo-3-chlorobenzene
- Diphenyl(2,2,2-trifluoroethyl)sulfonium
- 1,1':3',1''-Terphenyl, 2'-methoxy-
- 1,1'-Biphenyl, 3-iodo-
- 3-Biphenylboronic acid
- 1-Bromo-3-iodobenzene
- Stannane, 1,3-phenylenebis[trimethyl-
- Phenylboronic acid
M-Terphenyl Preparation Products
M-Terphenyl Suppliers
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M-Terphenyl Related Literature
-
Shizuka Mei Bautista Maezono,Tej Narayan Poudel,Yong Rok Lee Org. Biomol. Chem. 2017 15 2052
-
Xiaoqin Xiao,Juan Luo,Zongjie Gan,Wengao Jiang,Qiang Tang RSC Adv. 2020 10 12113
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Hisahiro Sasabe,Yong-Jin Pu,Ken-ichi Nakayama,Junji Kido Chem. Commun. 2009 6655
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Wei Jiang,Lian Duan,Juan Qiao,Deqiang Zhang,Guifang Dong,Liduo Wang,Yong Qiu J. Mater. Chem. 2010 20 6131
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Min-Ji Kim,Mina Ahn,Minjung Chae,Sanghyun Kim,Daehoon Kim,Kyung-Ryang Wee RSC Adv. 2021 11 34945
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Min-Ji Kim,Mina Ahn,Jun Ho Shim,Kyung-Ryang Wee Phys. Chem. Chem. Phys. 2020 22 3370
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Ramuel John Inductivo Tamargo,Tej Narayan Poudel,Yong Rok Lee RSC Adv. 2016 6 70311
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Shinji Toyota,Taku Iida,Chinatsu Kunizane,Naoki Tanifuji,Yukihiro Yoshida Org. Biomol. Chem. 2003 1 2298
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Ramuel John Inductivo Tamargo,Tej Narayan Poudel,Yong Rok Lee RSC Adv. 2016 6 70311
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Dong Shen,Siegmar Diele,Gerhard Pelzl,Ina Wirth,Carsten Tschierske J. Mater. Chem. 1999 9 661
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99%
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